molecular formula C16H20N2S B2423927 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine CAS No. 69603-59-4

4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine

Cat. No.: B2423927
CAS No.: 69603-59-4
M. Wt: 272.41
InChI Key: GQBBLTFGXASNEX-UHFFFAOYSA-N
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Description

4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine is an organic compound with the molecular formula C16H20N2S It is characterized by the presence of two pyridine rings connected by a propylsulfanyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and 3-bromopropylsulfanyl as the starting materials.

    Reaction: The 3-bromopropylsulfanyl is reacted with pyridine under basic conditions to form the intermediate compound.

    Coupling: The intermediate is then coupled with another pyridine molecule using a suitable coupling agent, such as a palladium catalyst, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled temperature and pressure conditions.

    Purification: Employing purification techniques such as distillation or chromatography to isolate the desired product.

    Quality Control: Implementing quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • **4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine shares structural similarities with other pyridine derivatives, such as 4-(3-pyridyl)butane-1-thiol and 4-(3-pyridyl)propane-1-thiol.
  • **These compounds also contain pyridine rings and sulfur-containing chains, but differ in the length and position of the chains.

Uniqueness

    Unique Structure: The specific arrangement of the pyridine rings and the propylsulfanyl chain in this compound gives it unique chemical and biological properties.

    Distinct Applications: Its unique structure allows for distinct applications in various fields, setting it apart from other similar compounds.

Biological Activity

The compound 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine is a pyridine derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and receptor modulation. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine ring and the introduction of the propylsulfanyl group. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar pyridine derivatives. For instance, compounds with structural similarities have shown significant inhibitory effects against various cancer cell lines. The biological activity often correlates with specific structural features, such as substituents on the pyridine ring and the presence of sulfur moieties.

  • Inhibition of Cell Proliferation :
    • Compounds structurally related to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) and other tumor models .
    • For example, a related compound showed an IC50 value of 0.304 μM against Km-12 cell lines, indicating potent antiproliferative activity .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects may involve inhibition of key signaling pathways associated with cancer cell proliferation and survival. Potential targets include tropomyosin receptor kinases (TRKs) and fibroblast growth factor receptors (FGFRs), both implicated in tumor growth .

Structure-Activity Relationship (SAR)

The biological activity is highly dependent on the molecular structure. Key observations include:

  • Sulfur Substituents : The presence of sulfur atoms in the side chain appears to enhance biological activity, likely due to their ability to participate in electron transfer processes.
  • Pyridine Substitution : Variations in substituents on the pyridine ring can significantly alter potency. For example, modifications that increase hydrophobic interactions or steric hindrance have been shown to enhance receptor binding affinity .

Case Studies

Several case studies have documented the biological evaluation of similar compounds:

CompoundTargetIC50 ValueCell Line
C03TRKA56 nMKm-12
4hFGFR17 nM4T1
AMAO B0.51 μMMCF-7

These studies illustrate the varying degrees of effectiveness across different targets and cell lines, emphasizing the need for tailored approaches in drug design.

Properties

IUPAC Name

4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2S/c1(3-15-5-9-17-10-6-15)13-19-14-2-4-16-7-11-18-12-8-16/h5-12H,1-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBBLTFGXASNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCSCCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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